![molecular formula C21H26N2O3 B5659897 2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5659897.png)
2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including functional group transformations and coupling reactions. For example, compounds with similar structural features, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been synthesized through reactions involving acetamides and ethers, indicating the complexity and versatility of synthetic approaches in this chemical domain (Camerman et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often involves crystallographic studies to determine the conformation and arrangement of molecules in solid state. The crystal structure of related acetamide derivatives reveals significant details about their molecular geometry, including interplanar angles and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interactions (Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class often highlight their reactivity towards nucleophiles and electrophiles. For instance, the addition of dimethylamino phenyl cation to norbornene demonstrates the reactivity of related compounds in electrophilic addition reactions, showcasing their potential utility in synthetic chemistry (Mella et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through rigorous experimental procedures. These properties are essential for the practical application and handling of the compounds in various scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in defining the compound's role in chemical syntheses and its behavior in different chemical environments. Studies on related compounds have explored their antibacterial effects and synthesized new derivatives to highlight the broad range of chemical properties these compounds can exhibit (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23(2)18-7-4-15(5-8-18)11-21(24)22-13-16-10-17-6-9-19(25-3)12-20(17)26-14-16/h4-9,12,16H,10-11,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBWQSSLQDXGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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